tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Description
This compound is a carbamate-protected cyclobutane derivative featuring a hydroxyl group at the (1R,3R)-position and two methyl substituents at the 2,2-positions. Its rigid cyclobutane ring and stereochemistry make it valuable in medicinal chemistry as a chiral building block for drug discovery. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes, while the hydroxyl group enables further functionalization .
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1 |
InChI Key |
XSSLOTCOOFGGJW-HTQZYQBOSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H]1O)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(C(CC1O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
-
Substrate Preparation : (1R,3R)-3-Amino-2,2-dimethylcyclobutanol is synthesized via enantioselective reduction of corresponding ketones or resolution of racemic mixtures.
-
Boc Protection : The amine is treated with Boc anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) as a base.
-
Workup : The reaction is quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate gradient).
Key Data :
| Starting Material | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| (1R,3R)-3-Amino-2,2-dimethylcyclobutanol | Boc₂O, TEA | THF | 25 | 85–92 | >98 |
Enzymatic Resolution of Racemic Mixtures
Biocatalytic methods resolve racemic intermediates using lipases or esterases, providing enantiopure (1R,3R)-configured amines for subsequent Boc protection.
Procedure Highlights
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Substrate : Racemic 3-acetoxy-2,2-dimethylcyclobutylamine.
Acid-Catalyzed Cyclization of Linear Precursors
Linear diols or diamines undergo acid-mediated cyclization to form the cyclobutane ring, followed by Boc protection. This method is scalable but requires precise stoichiometry.
Representative Protocol
-
Linear Precursor : 2,2-Dimethyl-1,4-diaminobutane.
Comparison of Methods
Optimization Strategies
Solvent Effects
Catalytic Additives
-
DMAP : Accelerates Boc anhydride activation (0.1–0.2 equiv).
-
Lewis acids (e.g., Zn(OTf)₂): Improve cycloaddition stereoselectivity.
Analytical Characterization
Critical data for verifying product identity:
-
¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 9H, Boc), 3.58 (m, 2H, CH₂), 4.31 (m, 2H, CH-OH).
-
HRMS : m/z calc. for C₁₁H₂₁NO₃ [M+H]⁺: 215.1522; found: 215.1525.
Industrial-Scale Considerations
-
Cost Efficiency : Boc protection using Boc anhydride is preferred for large-scale synthesis (>$100/kg savings vs. alternative reagents).
-
Purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to standard columns.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the hydroxy group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate. Reaction conditions typically involve controlled temperatures, solvents like 1,4-dioxane, and catalysts such as palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
The compound exhibits various biological activities that are of interest in medicinal chemistry:
- Pharmacological Potential : The structural features of tert-butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate suggest potential interactions with biological targets. Its hydroxyl group may enhance hydrogen bonding with receptors or enzymes, which can modulate their activity.
- Enzyme Modulation : Similar carbamate derivatives have been studied for their roles as enzyme inhibitors or modulators. The presence of the hydroxymethyl group can influence binding affinity and specificity toward certain enzymes involved in metabolic pathways.
- Cyclin-Dependent Kinase Inhibition : Research indicates that compounds structurally related to this carbamate can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This property positions the compound as a candidate for cancer therapy.
Cyclin-Dependent Kinase Inhibition
Research has shown that modifications in the cyclobutane structure can enhance binding affinity to CDKs. A study on similar compounds demonstrated that specific structural modifications could lead to increased potency as CDK inhibitors.
Enzyme Modulation
Studies indicate that hydroxymethyl groups in carbamate derivatives significantly impact enzyme interactions. For instance, compounds with similar structures have been shown to effectively inhibit key metabolic enzymes.
Neuropharmacological Applications
Compounds with similar motifs have been investigated for their effects on neurological processes. The potential interaction with neurotransmitter receptors suggests that this compound could be explored for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. Its effects are mediated through the modulation of biochemical pathways, including those involved in oxidation-reduction reactions and substitution processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Functional Group Variations
a) tert-Butyl ((1R,3S)-3-Amino-2,2-dimethylcyclobutyl)carbamate (CAS 1932320-58-5)
- Structure : Replaces the hydroxyl group with an amine at the 3-position.
- Properties: Molecular weight 214.3 g/mol; higher polarity due to the amino group.
- Applications : Used in peptide mimetics and kinase inhibitor synthesis. The amine allows for nucleophilic coupling reactions, unlike the hydroxyl group in the target compound .
b) tert-Butyl (3-(Dibenzylamino)cyclobutyl)carbamate (CAS 1356087-56-3)
Ring Size and Substituent Effects
a) Cyclopentane Analogs
Compound : tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (CAS 1290191-64-8)
Compound : tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 225641-84-9)
b) Cyclohexane Derivatives
- Compound: tert-Butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate (CAS 1403864-94-7) Structure: Cyclohexane ring with a methyl group at C3. Properties: Molecular weight 229.32 g/mol; increased lipophilicity due to the methyl group. Applications: Potential use in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
Functionalized Derivatives
a) Fluorinated Analogs
- Compound : tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1523530-57-5)
b) Biphenyl-Substituted Carbamates
- Compound: (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Properties: Extended aromatic system reduces solubility but improves binding to aromatic protein residues. Safety: No significant hazards reported, unlike cyclobutane derivatives with amines .
Comparative Data Tables
Table 1: Key Physical and Chemical Properties
Biological Activity
tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a carbamate derivative with potential biological activity due to its unique structural features. This compound, with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol, has garnered attention for its interactions with biological systems, particularly in enzyme inhibition and protein-ligand interactions.
- IUPAC Name: this compound
- CAS Number: 1931995-87-7
- Molecular Formula: C11H21NO3
- Molecular Weight: 215.29 g/mol
- Purity: Approximately 95% to 98% .
The biological activity of this compound primarily involves its ability to interact with specific enzymes or receptors. The carbamate functional group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism can be studied using various biochemical techniques such as enzyme kinetics and binding assays.
Biological Activity and Case Studies
Research on the biological activity of this compound is limited but indicates potential applications in enzyme inhibition:
- Enzyme Inhibition : Studies suggest that this compound may inhibit key metabolic enzymes. For instance, similar carbamates have been shown to affect metabolic pathways by inhibiting enzymes involved in pyruvate metabolism .
- Protein-Ligand Interactions : The compound can serve as a model for studying protein-ligand interactions. Its specific chirality affects binding affinity and selectivity towards various targets, making it a valuable tool in medicinal chemistry .
Research Findings
Recent studies have explored the synthesis and characterization of this compound, focusing on its potential applications in drug development and metabolic research:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : A scalable synthesis involves dissolving the precursor amine in 2-methyltetrahydrofuran (2-MeTHF) and reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., saturated NaHCO₃ aqueous solution) at 0–20°C for 16 hours, achieving yields up to 89% . Optimization strategies include adjusting solvent polarity (2-MeTHF enhances solubility and reduces side reactions), controlling reaction temperature to minimize epimerization, and using stoichiometric Boc₂O to ensure complete carbamate formation.
Q. How should the compound be characterized to confirm its structure and purity?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry and confirm the cyclobutane ring conformation (e.g., triclinic crystal system with unit cell parameters: , , ; α = 95.98°, β = 95.42°, γ = 111.96° ).
- NMR Spectroscopy : Analyze and spectra for characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm in ; carbamate carbonyl at δ 155–160 ppm in ).
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ = 244.2 g/mol for related analogs ).
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades under strong acids/bases or oxidizing agents. Store in amber glass vials at 2–8°C, away from moisture and light. Use desiccants (e.g., silica gel) to prevent hydrolysis of the carbamate group . Stability studies indicate no decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How does the stereochemistry of the cyclobutane ring influence the compound’s reactivity and interaction in catalytic processes?
- Methodological Answer : The (1R,3R) configuration imposes steric constraints that favor axial attack in nucleophilic reactions. For example, in palladium-catalyzed cross-couplings, the 3-hydroxy group’s equatorial orientation directs regioselectivity toward C-2 substitution . Computational modeling (DFT) reveals that the cis-dihydroxy arrangement lowers transition-state energy by 2.3 kcal/mol compared to trans-isomers .
Q. What reaction mechanisms underpin the chemoselective synthesis of this carbamate in multi-step protocols?
- Methodological Answer : The Boc protection step proceeds via a two-stage mechanism:
Nucleophilic Attack : The amine lone pair attacks the electrophilic carbonyl of Boc₂O, forming a tetrahedral intermediate.
Deprotonation : Base (e.g., NaHCO₃) removes the proton from the intermediate, stabilizing the carbamate . Competing pathways (e.g., over-Bocylation) are suppressed by maintaining pH 8–9 and limiting Boc₂O excess to 1.1 equivalents .
Q. What computational methods are recommended to study hydrogen bonding and solid-state interactions of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydrogen bonds between the carbamate carbonyl and hydroxyl group (bond length ~1.9 Å; angle 160–170°) .
- Crystal Packing Analysis : Mercury software visualizes π-π stacking of aromatic analogs (e.g., biphenyl derivatives in ) and van der Waals interactions stabilizing the cyclobutane ring .
Q. How is this carbamate utilized as an intermediate in pharmaceutical synthesis?
- Methodological Answer : It serves as a precursor for kinase inhibitors and antiviral agents. For example, coupling with iodopyrimidine derivatives (e.g., 2-chloro-5-iodopyrimidin-4-amine) under Buchwald-Hartwig conditions yields cyclopropylamine analogs with IC₅₀ values <10 nM against SARS-CoV-2 proteases . Stereochemical retention (>98% ee) is critical for bioactivity, achieved via chiral HPLC separation of diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
